N-Nitrosoisobutylthiazolidine
Description
N-Nitrosoisobutylthiazolidine (CAS: 72505-67-0) is a sulfur-containing N-nitroso compound with the molecular formula C₇H₁₄N₂OS and a molecular weight of 174.2 g/mol . Structurally, it features a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) substituted with an isobutyl group and a nitroso (-N=O) functional group. Upon thermal decomposition, it emits toxic fumes of NOₓ and SOₓ, necessitating strict safety protocols during handling .
Properties
CAS No. |
72505-67-0 |
|---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C7H14N2OS/c1-6(2)5-7-9(8-10)3-4-11-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
FMJPTPCDAGQKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1N(CCS1)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosoisobutylthiazolidine typically involves the nitrosation of secondary amines. One common method is the reaction of isobutylthiazolidine with nitrosating agents such as tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Nitrosoisobutylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitroso oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Nitrosoisobutylthiazolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Nitrosoisobutylthiazolidine involves its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, proteins, and other cellular components. This binding can lead to mutations, cellular damage, and potentially carcinogenesis . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolic activation of nitrosamines .
Comparison with Similar Compounds
Comparison with Structurally Similar N-Nitroso Compounds
Structural and Functional Differences
N-Nitroso compounds share the nitroso functional group but differ in backbone structure, which influences their reactivity and toxicity. Key comparisons include:
N-Nitrosoisonipectic Acid (CAS: 6238-69-3)
- Molecular Formula : C₆H₁₀N₂O₃
- Molecular Weight : 158.18 g/mol
- Structure : Unlike N-Nitrosoisobutylthiazolidine, this compound lacks a thiazolidine ring. Instead, it features a carboxylic acid group, which may alter its solubility and metabolic pathways .
Other N-Nitroso Compounds
Toxicity and Mutagenicity
Both compounds are classified as dangerous due to their N-nitroso group, a known carcinogen precursor. However, this compound has documented mutagenicity in the mmo-sat assay at 1 mg/L , whereas toxicity data for N-Nitrosoisonipectic Acid remains sparse.
Stability and Decomposition
| Compound | Decomposition Products | Stability Considerations |
|---|---|---|
| This compound | NOₓ, SOₓ | Sulfur content increases SOₓ risk |
| N-Nitrosoisonipectic Acid | NOₓ (assumed) | Likely decomposes to NOₓ and organics |
The thiazolidine ring in this compound introduces sulfur, leading to SOₓ emissions upon decomposition, a distinction from most N-nitroso compounds.
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